molecular formula C10H10BrN3 B11811632 4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine

4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine

Cat. No.: B11811632
M. Wt: 252.11 g/mol
InChI Key: GWJDMMHXKYROJU-UHFFFAOYSA-N
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Description

Historical Context of Imidazole Derivatives in Medicinal Chemistry

Imidazole derivatives have played a pivotal role in drug discovery since Heinrich Debus first synthesized the parent heterocycle in 1858 via the condensation of glyoxal, formaldehyde, and ammonia. The imidazole ring's ability to participate in hydrogen bonding and π-π stacking interactions made it a privileged scaffold in enzyme-targeted therapies. For instance, the discovery of cimetidine—a histamine H₂ receptor antagonist containing an imidazole ring—revolutionized peptic ulcer treatment in the 1970s. Modern synthetic approaches, such as those involving NaH-mediated alkylation in tetrahydrofuran or trifluoroacetic acid-assisted deprotection strategies, have expanded access to diverse imidazole analogs. The introduction of bromine into such systems, as seen in this compound, represents a strategic evolution aimed at modulating electronic properties and bioactivity.

Significance of Brominated Aromatic Systems in Bioactive Molecules

Brominated aromatic compounds exhibit enhanced metabolic stability and target-binding affinity compared to their non-halogenated counterparts. In marine natural products like the brominated oxindole alkaloids from Callyspongia siphonella, the bromine atom critically influences antibacterial and cytotoxic properties. The 3-bromophenyl group in this compound likely confers similar advantages:

  • Electron-withdrawing effects : Bromine's -I effect polarizes the aromatic ring, potentially enhancing interactions with electron-rich biological targets.
  • Steric modulation : The van der Waals radius of bromine (1.85 Å) introduces subtle conformational constraints that may improve target selectivity.
  • Synthetic versatility : The C-Br bond serves as a handle for further functionalization via cross-coupling reactions, enabling structure-activity relationship studies.

Table 1 compares key physicochemical properties of this compound with related imidazole derivatives:

Property This compound 1-Methylimidazole 4-Phenylimidazole
Molecular Weight (g/mol) 252.11 82.10 158.20
LogP 2.89 (calculated) 0.34 1.98
Hydrogen Bond Donors 1 (NH₂) 0 1 (NH)
Halogen Content 1 Br atom None None

Rationale for Studying this compound

Three factors justify focused investigation of this compound:

  • Structural hybridity : Merging the imidazole pharmacophore with a brominated aryl system creates opportunities for dual-mode target engagement, combining hydrogen bonding (via NH₂ and imidazole N) with hydrophobic interactions (via bromophenyl).
  • Synthetic tractability : The SMILES string CN1C=NC(=C1N)C2=CC(=CC=C2)Br suggests compatibility with modern transition metal-catalyzed reactions, enabling efficient derivatization.
  • Biological precedent : Brominated imidazole analogs have demonstrated antimicrobial, anticancer, and enzyme inhibitory activities, providing a rationale for hypothesizing similar bioactivity in this derivative.

Properties

Molecular Formula

C10H10BrN3

Molecular Weight

252.11 g/mol

IUPAC Name

5-(3-bromophenyl)-3-methylimidazol-4-amine

InChI

InChI=1S/C10H10BrN3/c1-14-6-13-9(10(14)12)7-3-2-4-8(11)5-7/h2-6H,12H2,1H3

InChI Key

GWJDMMHXKYROJU-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=C1N)C2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

This method involves displacing a halogen atom (bromine) on a phenyl ring with an amine-containing imidazole nucleophile. A typical procedure uses 3-bromo-5-fluorobenzotrifluoride and 4-methylimidazole in the presence of a strong base such as sodium hydride (NaH) in N-methylpyrrolidone (NMP) at 100–120°C. The base deprotonates the imidazole, enhancing its nucleophilicity for attack on the electron-deficient aryl bromide.

Optimization Insights :

  • Base Selection : Sodium hydride outperforms potassium carbonate (K₂CO₃) in NMP, achieving 78% yield versus 52%.

  • Solvent Effects : Polar aprotic solvents like NMP stabilize transition states, reducing side reactions.

Table 1 : SNAr Reaction Conditions and Outcomes

BaseSolventTemperature (°C)Yield (%)Purity (%)
NaHNMP1107897
K₂CO₃DMF1205289

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Buchwald-Hartwig amination enables coupling between aryl halides and amines. For this compound, 3-bromophenylboronic acid and 1-methyl-5-aminoimidazole react in the presence of Pd(OAc)₂, Xantphos ligand, and cesium carbonate (Cs₂CO₃) in toluene/water (3:1) at 80°C.

Critical Parameters :

  • Catalyst-Ligand System : Pd/Xantphos reduces reaction time to 6 hours (vs. 12 hours for CuI systems).

  • Substrate Ratios : A 1:1.2 molar ratio of aryl halide to amine minimizes unreacted starting material.

Table 2 : Catalytic Coupling Performance

CatalystLigandBaseYield (%)Turnover Frequency (h⁻¹)
Pd(OAc)₂XantphosCs₂CO₃8213.7
CuIDMEDAK₃PO₄655.4

Nitro-Group Reduction Pathway

This two-step approach first nitrates a bromophenyl intermediate, followed by catalytic hydrogenation. For example, 2-bromo-5-fluoro-1-nitro-3-trifluoromethylbenzene undergoes hydrogenation over Pd/C (10 wt%) in methanol at 50°C and 3 bar H₂, yielding 3-fluoro-5-trifluoromethylphenylamine. Subsequent reaction with 4-methylimidazole in NMP furnishes the target compound.

Advantages :

  • Scalability : Batch reactors accommodate multi-kilogram syntheses.

  • Purity Control : Recrystallization from heptane removes palladium residues (<5 ppm).

Purification and Characterization

Recrystallization Techniques

Crude product dissolved in hot heptane (70°C) and cooled to −20°C achieves 98% purity. Alternative solvents like ethyl acetate reduce yield (75%) due to co-precipitation of byproducts.

Analytical Validation

  • HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water 60:40).

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 7.32 (s, 1H), 6.98 (d, J = 8.4 Hz, 1H), 3.65 (s, 3H).

Industrial-Scale Considerations

Microwave-assisted synthesis reduces reaction times by 40% (e.g., 30 minutes vs. 50 minutes for SNAr) . Continuous-flow reactors enhance heat management, suppressing decomposition pathways.

Chemical Reactions Analysis

Types of Reactions

4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium carbonate (K2CO3).

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazole derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is primarily recognized for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, making it suitable for:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For example, derivatives of imidazole compounds have shown promise in targeting indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in cancer and chronic infections .
  • Antimicrobial Activity : Studies have demonstrated that 4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria, making it a candidate for addressing antibiotic resistance .

Biological Studies

This compound plays a crucial role in biological research due to its:

  • Neurotransmitter Modulation : Research indicates that it can enhance neurotransmitter release, particularly dopamine, which is vital for studies on neuropharmacology .
  • Cancer Research : Its derivatives have been evaluated for anticancer activity, showing effectiveness against various cancer cell lines, including breast cancer .

Materials Science

In materials science, this compound is being explored for:

  • Development of Novel Materials : The compound's unique electronic properties may be harnessed in the creation of new materials with specific optical or electronic functionalities .

Case Study 1: Neurotransmitter Release

In a study examining the effects on neurotransmitter release, this compound significantly increased dopamine levels in cultured neurons. This effect was linked to enhanced calcium influx through voltage-gated calcium channels.

Case Study 2: Antimicrobial Efficacy

A detailed evaluation of the antimicrobial activity against various bacterial strains showed that this compound exhibited comparable efficacy to established antibiotics. Minimum inhibitory concentration (MIC) values ranged from 40 to 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae .

Mechanism of Action

The mechanism of action of 4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group and the imidazole ring can interact with the active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, affecting various biological processes.

Comparison with Similar Compounds

Key Insights

  • Halogen Effects : Bromine at the 3-position on phenyl groups enhances hydrophobic interactions and target affinity across multiple scaffolds (e.g., triazoles, coumarins) .
  • Core Heterocycle : Imidazoles balance aromaticity and synthetic accessibility, while triazoles and quinazolines offer enhanced polarity or kinase targeting .
  • Safety Considerations : Positional isomers (e.g., 4-bromo vs. 3-bromo) may alter toxicity profiles, necessitating tailored safety assessments .

Biological Activity

4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and infectious disease treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure

The compound features a bromophenyl group and an imidazole ring, which are critical for its biological interactions. The presence of these structural elements may influence its binding affinity and selectivity towards various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity : The compound has shown promise in inhibiting the growth of various cancer cell lines.
  • Antimicrobial Properties : It has been evaluated for its efficacy against certain pathogens.

The anticancer effects of this compound may involve the induction of apoptosis in cancer cells. Studies suggest that it activates apoptotic pathways through the modulation of key proteins involved in cell survival and death.

Case Studies

  • In vitro Studies : In a study involving breast cancer cell lines (MDA-MB-231), the compound demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. Morphological changes indicative of apoptosis were observed, alongside increased activity of caspase-3, a critical marker for apoptosis induction .
  • In vivo Studies : Animal models treated with this compound showed reduced tumor growth rates compared to controls. The maximum tolerated dose was established at 15 mg/kg, with no significant toxicity observed .

Efficacy Against Pathogens

The compound has also been tested for its antimicrobial properties, showing activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibited moderate inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli.

Cytotoxicity Assessment

While assessing antimicrobial activity, cytotoxicity was also measured using standard assays. The compound's cytotoxicity was found to be acceptable with CC50 values exceeding 200 µM, indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications to the imidazole ring or the bromophenyl substituent may enhance or diminish its activity:

ModificationEffect on Activity
Methyl group additionIncreased potency against cancer cells
Alteration of halogen positionVariability in antimicrobial efficacy

Q & A

Q. What are the common synthetic routes for 4-(3-Bromophenyl)-1-methyl-1H-imidazol-5-amine, and what analytical techniques confirm its purity and structure?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, bromophenyl derivatives can react with methyl-substituted imidazole precursors under reflux in polar aprotic solvents (e.g., DMF or acetonitrile) . Post-synthesis, purity is confirmed using HPLC with UV detection (λ = 254 nm), while structural validation employs:
  • NMR : 1H^1H and 13C^{13}C NMR to verify aromatic proton environments and methyl group integration .
  • FT-IR : Peaks at ~3100 cm1^{-1} (C-H aromatic) and ~1650 cm1^{-1} (C=N imidazole) confirm functional groups .
  • X-ray crystallography : SHELX software refines unit cell parameters and hydrogen bonding networks .

Q. How is the compound’s structure validated using crystallographic data, and what software is typically employed?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high resolution. SHELX-97 or SHELXL refines structures, with R-factors < 0.05 indicating high accuracy . For example, similar imidazole derivatives show planar imidazole rings (torsion angles < 5°) and Br–C bond lengths of ~1.89 Å .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and selectivity in the synthesis of this compound?

  • Methodological Answer :
  • Temperature modulation : Lower temperatures (0–25°C) reduce side reactions during bromophenyl coupling .
  • Catalyst screening : Pd(PPh3_3)4_4 or CuI accelerates cross-coupling, improving yields from ~45% to >75% .
  • Purification : Gradient column chromatography (hexane:EtOAc 4:1 to 1:1) isolates the product with >95% purity .
  • Kinetic studies : Monitoring by TLC or GC-MS identifies intermediates and optimizes reaction time .

Q. What strategies address discrepancies in biological activity data across studies involving this compound?

  • Methodological Answer :
  • Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO ≤ 0.1%) .
  • Enantiomeric purity : Chiral HPLC separates stereoisomers, as minor enantiomers may exhibit antagonistic effects .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP450-mediated degradation, which can explain variability in IC50_{50} values .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer :
  • Molecular docking : AutoDock Vina or Schrödinger Suite docks the compound into ATP-binding pockets (e.g., EGFR kinase). Parameters include grid boxes centered on catalytic lysine residues (20 Å3^3) and Lamarckian genetic algorithms .
  • MD simulations : GROMACS runs (100 ns) assess binding stability; RMSD < 2.0 Å indicates stable ligand-receptor complexes .
  • QSAR : CoMFA models correlate substituent electronegativity (e.g., Br vs. Cl) with inhibitory potency (pIC50_{50}) .

Q. What experimental approaches resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

  • Methodological Answer :
  • Variable-temperature NMR : Distinguishes dynamic effects (e.g., ring flipping) from structural anomalies. For example, coalescence temperatures >300 K indicate slow conformational exchange .
  • Isotopic labeling : 15N^{15}N-labeled imidazole derivatives clarify nitrogen hybridization states via 1H^{1}H-15N^{15}N HMBC .
  • Synchrotron IR microspectroscopy : Resolves overlapping peaks (e.g., C-Br vs. aromatic C-H) in solid-state samples .

Data Contradiction Analysis

Q. How should researchers interpret conflicting cytotoxicity results between in vitro and in vivo models?

  • Methodological Answer :
  • Bioavailability testing : Measure plasma concentrations via LC-MS/MS; low oral bioavailability (<20%) may explain reduced in vivo efficacy .
  • Metabolite profiling : Identify active/toxic metabolites using HR-MS/MS. For example, N-demethylated derivatives may exhibit off-target effects .
  • Tumor microenvironment models : 3D spheroids or co-cultures with fibroblasts better replicate in vivo conditions than monolayer assays .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Validation

TechniqueExpected SignalsReference
1H^1H NMRδ 7.4–7.6 (m, 4H, Ar-H), δ 3.7 (s, 3H, N-CH3_3), δ 6.8 (s, 1H, imidazole H)
13C^{13}C NMRδ 148.2 (C=N), δ 131.5–125.0 (Ar-C), δ 34.8 (N-CH3_3)
FT-IR3100 cm1^{-1} (Ar C-H), 1650 cm1^{-1} (C=N), 550 cm1^{-1} (C-Br)

Q. Table 2: Optimization of Synthesis Yield

ConditionYield ImprovementReference
Pd(PPh3_3)4_4 catalyst45% → 78%
Anhydrous DMF50% → 68%
Gradient elutionPurity 85% → 97%

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